An In-depth Technical Guide to Dimethyl Pyridine-3,5-dicarboxylate
An In-depth Technical Guide to Dimethyl Pyridine-3,5-dicarboxylate
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This guide provides a comprehensive overview of Dimethyl pyridine-3,5-dicarboxylate, a pivotal heterocyclic compound in modern organic synthesis and drug discovery. Targeted at researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, synthesis methodologies, key applications, and safety protocols associated with this versatile molecule.
Core Compound Identification
Chemical Name: Dimethyl pyridine-3,5-dicarboxylate[1] CAS Number: 4591-55-3[1][2][3][4] Molecular Formula: C₉H₉NO₄[1][2] Synonyms: 3,5-Pyridinedicarboxylic Acid Dimethyl Ester, Dimethyl 3,5-pyridinedicarboxylate[2][5]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of Dimethyl pyridine-3,5-dicarboxylate is crucial for its effective application in research and development. These properties dictate its behavior in various chemical environments and are essential for both reaction design and analytical characterization.
Summary of Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 195.17 g/mol | [1][2][3] |
| Melting Point | 84-85 °C | [5] |
| Boiling Point | 267.6±20.0 °C (Predicted) | [5] |
| Appearance | White to off-white powder or crystals | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [5] |
| pKa | 1.16±0.20 (Predicted) | [5] |
Spectroscopic Data
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of Dimethyl pyridine-3,5-dicarboxylate.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons on the pyridine ring and the methyl protons of the ester groups. The precise chemical shifts and coupling constants are vital for confirming the substitution pattern of the pyridine ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals distinct signals for the carbonyl carbons of the ester groups, the carbons of the pyridine ring, and the methyl carbons.[1]
-
Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands. Key peaks include those for the C=O stretching of the ester groups and the C=C and C=N stretching vibrations of the pyridine ring.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern can provide further structural information.[1]
Synthesis Methodology: The Hantzsch Pyridine Synthesis
The most prominent and historically significant method for synthesizing pyridine dicarboxylates is the Hantzsch pyridine synthesis, first reported by Arthur Rudolf Hantzsch in 1881.[6] This multicomponent reaction offers an efficient route to 1,4-dihydropyridine derivatives, which can then be oxidized to the corresponding pyridine compounds.[6][7][8]
The synthesis is a four-component reaction involving an aldehyde, two equivalents of a β-ketoester (like methyl acetoacetate), and a nitrogen donor such as ammonia or ammonium acetate.[6][7] The initial product is a 1,4-dihydropyridine which is subsequently aromatized to yield the pyridine-3,5-dicarboxylate.[6][7] The driving force for this final oxidation step is the stability gained through aromatization.[6]
Experimental Protocol: Hantzsch Synthesis of Dimethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate
This protocol outlines a general procedure for the synthesis of a Hantzsch 1,4-dihydropyridine, a direct precursor to many pyridine dicarboxylates.
Materials:
-
Aldehyde (e.g., paraformaldehyde)[9]
-
β-Ketoester (e.g., methyl acetoacetate)[9]
-
Nitrogen source (e.g., ammonium acetate)[9]
-
Solvent (e.g., methanol or ethanol)
-
Oxidizing agent (e.g., ferric chloride, manganese dioxide, or potassium permanganate for in-situ aromatization)[6]
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the aldehyde and the β-ketoester in the chosen solvent.[9]
-
Add the ammonium acetate to the solution.[9]
-
Heat the reaction mixture to reflux and maintain for the required duration (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).[9]
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.[9]
-
To achieve the final pyridine structure, the isolated 1,4-dihydropyridine is dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid or chromium trioxide).
-
The crude product is then purified, typically by recrystallization, to yield the pure Dimethyl pyridine-3,5-dicarboxylate.
Causality: The choice of reactants is critical. The aldehyde provides the C4 carbon of the pyridine ring, while the two equivalents of the β-ketoester provide the C2, C3, C5, and C6 carbons, along with their respective ester groups. The ammonia source provides the nitrogen atom for the heterocycle. The final oxidation step is essential to form the stable aromatic pyridine ring.
Workflow Diagram: Hantzsch Pyridine Synthesis
Caption: Hantzsch Pyrimidine Synthesis Workflow.
Key Applications in Research and Drug Development
Dimethyl pyridine-3,5-dicarboxylate and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The pyridine scaffold is a common feature in many approved drugs.[10]
-
Intermediate in Pharmaceutical Synthesis: It serves as a crucial building block for the synthesis of more complex, biologically active molecules.[11] This includes the preparation of nicotinamide adenine dinucleotide (NAD) analogs.[11]
-
Calcium Channel Blockers: The related 1,4-dihydropyridine structures are a well-established class of calcium channel blockers used in the treatment of hypertension and other cardiovascular disorders.[6][12] Nifedipine, amlodipine, and nimodipine are prominent examples.[6]
-
Enzyme Inhibitors and Receptor Ligands: The ester functionalities of Dimethyl pyridine-3,5-dicarboxylate allow for selective chemical modifications, making it a valuable scaffold for developing enzyme inhibitors and receptor ligands.[11][13]
-
Coordination Chemistry: It is employed in the synthesis of coordination compounds and metal-organic frameworks (MOFs), where it can act as a bridging ligand.[11][13]
-
Agrochemicals: The biological activity of pyridine derivatives extends to their use in the development of agrochemicals.[14]
Logical Relationship of Applications
Caption: Applications of Dimethyl pyridine-3,5-dicarboxylate.
Safety and Handling Protocols
As with any chemical reagent, proper safety precautions must be observed when handling Dimethyl pyridine-3,5-dicarboxylate.
GHS Hazard Information
-
Pictogram: Irritant[1]
-
Hazard Statements:
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[15]
-
Skin Protection: Wear protective gloves and impervious clothing.[15]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[15]
Handling and Storage
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[16] Use only outdoors or in a well-ventilated area.[16] Wash hands and any exposed skin thoroughly after handling.[16]
-
Storage: Store in a well-ventilated place.[15][16] Keep the container tightly closed.[15][16] Store locked up.[15] The compound should be stored at room temperature in a dry, inert atmosphere.[5]
Conclusion
Dimethyl pyridine-3,5-dicarboxylate is a compound of significant academic and industrial importance. Its straightforward synthesis via the Hantzsch reaction, coupled with the versatility of its pyridine core and ester functionalities, makes it an invaluable tool in the hands of synthetic and medicinal chemists. A thorough understanding of its properties, synthesis, and safe handling is paramount for leveraging its full potential in the development of novel pharmaceuticals, functional materials, and agrochemicals.
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